molecular formula C23H23N3O2S B2837288 N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide CAS No. 1808472-70-9

N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide

Cat. No.: B2837288
CAS No.: 1808472-70-9
M. Wt: 405.52
InChI Key: ZTZUNENEOCGTAN-UHFFFAOYSA-N
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Description

N-({4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide is a synthetic small molecule characterized by a benzothiazole core linked to a piperidine ring via a carbonyl group. The piperidine is further connected to a phenylmethyl moiety, terminating in a prop-2-enamide (acrylamide) group. The benzothiazole moiety is a common pharmacophore in kinase inhibitors and enzyme modulators, implying possible applications in oncology or neurodegenerative disease research .

Properties

IUPAC Name

N-[[4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-2-21(27)24-15-16-7-9-18(10-8-16)23(28)26-13-11-17(12-14-26)22-25-19-5-3-4-6-20(19)29-22/h2-10,17H,1,11-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZUNENEOCGTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. Studies have shown that N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Antinociceptive Effects
    • The compound has been evaluated for its analgesic properties. In animal models, it demonstrated the ability to reduce pain responses, suggesting its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation .
  • Neurological Disorders
    • This compound is being investigated for its effects on neurological conditions. Its structure suggests interactions with various G protein-coupled receptors (GPCRs), which are critical in the treatment of disorders like schizophrenia and anxiety .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzothiazole and piperidine components can significantly influence biological activity:

ModificationEffect on Activity
Substituents on benzothiazoleAltered binding affinity to GPCRs
Variations in piperidine ringChanges in analgesic potency
Carbonyl group positioningImpact on anticancer efficacy

Study 1: Anticancer Efficacy

A recent study explored the anticancer effects of N-{[4-(1,3-benzothiazol-2-yl)piperidine]} derivatives, demonstrating that modifications to the piperidine and phenyl groups enhance cytotoxicity against breast cancer cells. The results indicated that specific substitutions increased apoptosis markers in treated cells.

Study 2: Pain Management

In a behavioral study assessing pain relief in rodent models, N-{[4-(1,3-benzothiazol-2-yl)piperidine]} derivatives were found to significantly reduce hyperalgesia induced by inflammatory agents. The compound's dual inhibition mechanism was hypothesized to contribute to its effectiveness in pain management.

Study 3: Neurological Impact

Research into the neurological applications revealed that N-{[4-(1,3-benzothiazol-2-yl)piperidine]} derivatives modulated receptor activity linked to anxiety and depression. Behavioral assays indicated improvements in anxiety-like behaviors in treated subjects compared to controls.

Comparison with Similar Compounds

Key Compounds for Comparison

AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile) Similarities: Shares the benzothiazole core, critical for interactions with kinase ATP-binding pockets . Differences: Replaces the acrylamide and piperidine-carbonyl-phenylmethyl groups with a pyrimidine-pyridine-acetonitrile chain. Implications: AS601245 is a JNK inhibitor, suggesting the target compound may also target kinases but with distinct selectivity due to structural divergence .

N-Phenyl-N-[1-(2-phenylethyl)-4-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide Similarities: Contains a thiazole ring (structurally analogous to benzothiazole) and a piperidine scaffold . Differences: Uses a saturated propanamide instead of acrylamide, eliminating covalent reactivity. Implications: The propanamide likely confers reversible binding, making this compound more suitable for transient target modulation compared to the covalent mechanism of the target compound .

Padnarsertib ((2E)-3-(6-Aminopyridin-3-yl)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl}methyl)prop-2-enamide) Similarities: Features an acrylamide group and a piperidine-carbonyl-phenyl linkage, suggesting shared covalent binding mechanisms . Differences: Incorporates a benzofuran core and difluoropiperidine, enhancing metabolic stability and target affinity. The aminopyridine group may improve solubility. Implications: Padnarsertib’s design highlights the importance of fluorination and heterocyclic diversity in optimizing pharmacokinetics, a consideration for the target compound’s derivatization .

Osimertinib (N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide) Similarities: Contains a prop-2-enamide group for covalent EGFR inhibition . Differences: Lacks the benzothiazole-piperidine scaffold, instead employing an aniline-pyrimidine-indole system. Implications: The target compound’s benzothiazole-piperidine architecture may redirect selectivity toward non-EGFR targets, such as JNK or CAR (constitutive androstane receptor) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound AS601245 Padnarsertib Osimertinib
Molecular Weight ~500 g/mol (estimated) 394.45 g/mol 635.63 g/mol 499.61 g/mol (free base)
Key Functional Groups Benzothiazole, acrylamide, piperidine Benzothiazole, pyrimidine Acrylamide, difluoropiperidine Acrylamide, indole-pyrimidine
Covalent Binding Potential High (acrylamide) Low High High
Solubility Moderate (piperidine improves solubility) Low (pyrimidine/pyridine) High (fluorine, benzofuran) Moderate (amine groups)

Target Selectivity and Mechanism

  • Benzothiazole Derivatives : Compounds like AS601245 and the target compound leverage benzothiazole for kinase inhibition, but divergent substituents alter specificity. For example, AS601245 targets JNK, while the acrylamide in the target compound may shift activity toward cysteine-rich targets like BTK or EGFR mutants .
  • Acrylamide-Containing Compounds : Osimertinib and Padnarsertib demonstrate that acrylamide positioning and adjacent groups dictate target engagement. The target compound’s benzothiazole-piperidine system may reduce off-target effects compared to Osimertinib’s aniline-based structure .

Q & A

Basic: What synthetic strategies are recommended for preparing N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide, and how can purity be ensured?

Answer:
The synthesis typically involves multi-step organic reactions:

Core Scaffold Assembly : React 1,3-benzothiazole derivatives with piperidine intermediates under reflux conditions (e.g., POCl3 as a catalyst at 90°C for 3 hours) to form the piperidine-benzothiazole moiety .

Coupling Reactions : Use amide bond formation (e.g., prop-2-enamide linkage) via carbodiimide-mediated coupling (EDC/HOBt) between the benzothiazole-piperidine intermediate and activated carboxylic acid derivatives .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (DMSO/water mixtures) to achieve >95% purity .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using 1H^1H- and 13C^{13}C-NMR to detect residual solvents or unreacted starting materials .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy : Key signals include aromatic protons from the benzothiazole ring (δ 7.2–8.5 ppm) and piperidine aliphatic protons (δ 1.8–3.5 ppm). The prop-2-enamide moiety shows characteristic vinyl protons (δ 5.8–6.5 ppm) and carbonyl carbons (δ ~165–170 ppm) .
  • X-Ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol) and refine using SHELXL. The Cambridge Structural Database (CSD) can validate bond lengths and angles .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) with <5 ppm deviation from theoretical values .

Advanced: How can molecular docking studies optimize this compound’s interaction with biological targets?

Answer:

Target Preparation : Retrieve protein structures (e.g., from PDB) and prepare them (remove water, add hydrogens) using software like AutoDock Tools.

Ligand Preparation : Generate 3D conformers of the compound using Mercury CSD 2.0, ensuring correct tautomeric states .

Docking Simulations : Use AutoDock Vina with a scoring function optimized for binding affinity prediction. Set grid boxes to encompass active sites (e.g., 25 Å3^3) and run multithreaded calculations for efficiency .

Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and perform free-energy perturbation (FEP) calculations to refine binding mode predictions .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., antimicrobial vs. cytotoxic activity)?

Answer:

Orthogonal Assays : Test antimicrobial activity using broth microdilution (CLSI guidelines) and cytotoxicity via MTT assays on mammalian cell lines. Compare IC50_{50} values to establish selectivity indices .

Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify off-target effects or use fluorescence-based probes to monitor target engagement in real-time .

Structural Tweaks : Modify substituents (e.g., fluoro or methyl groups on the benzothiazole ring) to enhance selectivity. SAR tables can guide prioritization .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. Input SMILES strings for accurate modeling .

Metabolic Stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite, focusing on vulnerable sites like the piperidine ring .

Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity, cross-referencing with Ames test data from structural analogs .

Advanced: How can crystallographic polymorphism affect this compound’s bioactivity?

Answer:

Polymorph Screening : Screen crystallization conditions (e.g., solvents, temperature gradients) to identify polymorphs. Use Mercury’s packing similarity tool to compare unit cells .

Bioactivity Correlation : Test each polymorph in solubility assays (e.g., shake-flask method) and correlate with dissolution rates and in vivo bioavailability .

Stabilization : Select thermodynamically stable forms via DSC/TGA and optimize formulation (e.g., co-crystals with succinic acid) .

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